4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromobenzylidene group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromobenzylidene and tert-butylphenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membranes or interfere with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chlorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-[(2-methylbenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the tert-butylphenyl group provides steric hindrance, which can affect the compound’s overall stability and solubility.
Properties
IUPAC Name |
4-[(2-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4S/c1-19(2,3)15-10-8-13(9-11-15)17-22-23-18(25)24(17)21-12-14-6-4-5-7-16(14)20/h4-12H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJFFGINWYZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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